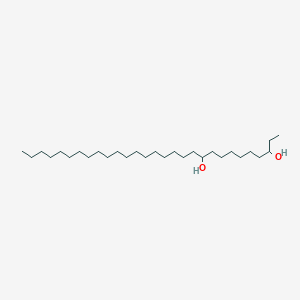![molecular formula C15H22O7 B14252053 Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- CAS No. 312610-28-9](/img/structure/B14252053.png)
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-: is an organic compound with the molecular formula C17H26O7 It is a derivative of benzaldehyde, where the benzene ring is substituted with three ethoxy groups, each containing a hydroxyethoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- typically involves the reaction of benzaldehyde with ethylene glycol derivatives under controlled conditions. One common method is the etherification of benzaldehyde with 2-(2-hydroxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are often employed as probes to investigate cellular processes.
Medicine: The compound and its derivatives have potential applications in drug development. They are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- is used in the production of specialty chemicals, polymers, and surfactants. It is also utilized in the formulation of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxyethoxy groups enhance its solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Comparación Con Compuestos Similares
- Benzaldehyde, 3,4-bis[2-(2-methoxyethoxy)ethoxy]-
- 4-(2-Hydroxyethoxy)benzaldehyde
- 3,4-Bis(2-hydroxyethoxy)benzaldehyde
Comparison:
- Benzaldehyde, 3,4-bis[2-(2-methoxyethoxy)ethoxy]- has methoxy groups instead of hydroxyethoxy groups, which affects its solubility and reactivity.
- 4-(2-Hydroxyethoxy)benzaldehyde has only one hydroxyethoxy group, making it less hydrophilic compared to Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-.
- 3,4-Bis(2-hydroxyethoxy)benzaldehyde lacks the third hydroxyethoxy group, which influences its chemical properties and potential applications.
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
312610-28-9 |
|---|---|
Fórmula molecular |
C15H22O7 |
Peso molecular |
314.33 g/mol |
Nombre IUPAC |
3,4-bis[2-(2-hydroxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H22O7/c16-3-5-19-7-9-21-14-2-1-13(12-18)11-15(14)22-10-8-20-6-4-17/h1-2,11-12,16-17H,3-10H2 |
Clave InChI |
SFRFGRFXTQMKPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)OCCOCCO)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


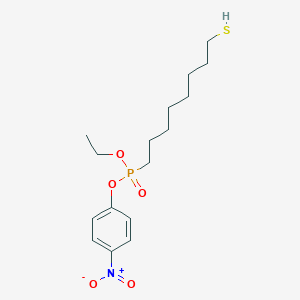
![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)
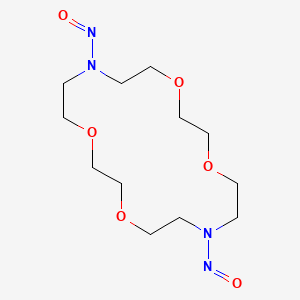

![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
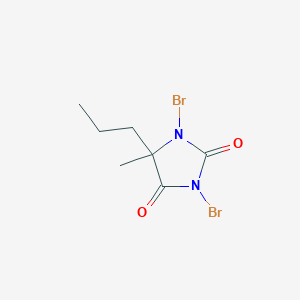
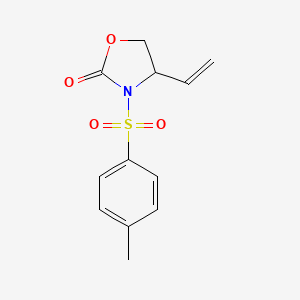
![7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B14252038.png)


![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
